molecular formula C19H15NO3 B8626048 1-(Benzhydryloxy)-2-nitrobenzene CAS No. 67810-89-3

1-(Benzhydryloxy)-2-nitrobenzene

Cat. No. B8626048
CAS RN: 67810-89-3
M. Wt: 305.3 g/mol
InChI Key: LDLWIOPWYSRPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzhydryloxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C19H15NO3 and its molecular weight is 305.3 g/mol. The purity is usually 95%.
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properties

CAS RN

67810-89-3

Product Name

1-(Benzhydryloxy)-2-nitrobenzene

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

1-benzhydryloxy-2-nitrobenzene

InChI

InChI=1S/C19H15NO3/c21-20(22)17-13-7-8-14-18(17)23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

LDLWIOPWYSRPKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of o-nitrophenol (2.08 g, 15.0 mmol), 1-[bromo(phenyl)methyl]benzene (3.70 g, 15.0 mmol) and potassium carbonated (K2CO3) (4.14 g, 30.0 mmol) in acetone (60 mL) was kept at reflux temperature for 5 h. The reaction mixture was cooled to room temperature, concentrated in vacuo. The residue was partitioned between dichloromethane (CH2Cl2) and water (H2O), organic layer dried over sodium sulphate (Na2SO4), filtered, concentrated. The residue was purified by silica gel flash chromatography to give subtitled compound (1.81 g).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Nitrophenol (11.0 g, 79 mmole), anhydrous potassium carbonate (17.6 g, 127.4 mmole) and benzhydryl bromide (19.6 g, 79 mmol) in acetone (220 ml) were refluxed under nitrogen for 5 hours. The mixture was cooled, filtered and evaporated in vacuo. The residue was triturated with diethyl ether, filtered and evaporated. Trituration with 60°-80° C. petroleum ether yielded a brown solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of dry ortho-nitrophenol (79 mmol) in 200 ml of acetone there are added 127 mmol of potassium carbonate and also 79 mmol of diphenylmethane bromide. The reaction mixture is heated at reflux for 6 hours and, after the temperature has been lowered to ambient temperature, is stirred further overnight. The reaction mixture is filtered and rinsed with acetone. The filtrate is evaporated and then taken up in diethyl ether and hydrolysed. The aqueous phase is extracted with diethyl ether; the organic phase is then dried over magnesium sulphate, filtered and concentrated. The residue obtained is taken up in petroleum ether, filtered, rinsed with petroleum ether and then dried in vacuo, allowing the expected product to be isolated.
Quantity
79 mmol
Type
reactant
Reaction Step One
Quantity
127 mmol
Type
reactant
Reaction Step One
Name
diphenylmethane bromide
Quantity
79 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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